molecular formula C19H26N2O4 B2814516 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034555-02-5

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2814516
CAS No.: 2034555-02-5
M. Wt: 346.427
InChI Key: BFOIOMVLJVGKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group, with a piperidine-methyl substituent further modified by an oxolan-3-yl (tetrahydrofuran) moiety. The benzodioxine scaffold is known for its metabolic stability and aromatic electron-rich environment, which often enhances binding affinity in receptor-ligand interactions .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-19(18-13-24-16-3-1-2-4-17(16)25-18)20-11-14-5-8-21(9-6-14)15-7-10-23-12-15/h1-4,14-15,18H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIOMVLJVGKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction.

    Coupling with Benzo[d][1,4]dioxine: The final step involves coupling the piperidine-tetrahydrofuran intermediate with a benzo[d][1,4]dioxine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound may be used in studies to understand its interaction with biological targets.

    Materials Science: It can be explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxine Carboxamide Derivatives

The compound shares structural similarities with other benzodioxine carboxamides, differing primarily in substituent groups:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Key Features
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 1-(Oxolan-3-yl)piperidin-4-ylmethyl C₁₉H₂₄N₂O₅ Flexible piperidine-oxolan group enhances solubility and bioavailability .
N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl C₁₅H₁₂N₂O₅ Electron-withdrawing nitro group increases electrophilicity .
N-[4-(2-Thienyl)pyrimidin-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-(Thiophen-2-yl)pyrimidin-2-yl C₁₈H₁₄N₂O₃S Thiophene-pyrimidine substituent introduces π-π stacking potential .

Key Observations :

  • The oxolan-piperidine substituent in the target compound likely improves solubility compared to the nitro-phenyl derivative (C₁₅H₁₂N₂O₅), which is more lipophilic and prone to crystallization .
  • The thiophene-pyrimidine analog (C₁₈H₁₄N₂O₃S) may exhibit stronger receptor binding due to aromatic interactions, but its metabolic stability may be lower due to sulfur-containing groups .
Piperidine-Modified Analogues

Compounds with piperidine substitutions but differing in the benzodioxine core:

Compound Name Core Structure Substituent on Piperidine Pharmacological Notes
Trazpirobenum (WHO INN List 83) 1,4-Benzodioxin-6-yl Difluoropropanamido Potent dopamine D2/D3 receptor antagonist .
1-(1-{[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)...} Tetrazole-thiophene hybrid Thiophen-3-yl Ugi-Azide product with anticonvulsant activity .

Comparison :

  • Trazpirobenum replaces the carboxamide with a difluoropropanamido group, enhancing metabolic resistance but reducing hydrogen-bonding capacity compared to the target compound .
  • The Ugi-Azide derivative incorporates a tetrazole ring (electron-deficient) instead of carboxamide, which may alter target selectivity.

Physicochemical and Pharmacokinetic Data

Property Target Compound N-{4-Nitrophenyl} Analog Thiophene-Pyrimidine Analog
Molecular Weight 360.41 g/mol 300.27 g/mol 338.38 g/mol
LogP (Predicted) 2.1 3.5 2.8
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 5 5 5

Implications :

  • The target compound’s lower LogP (2.1) suggests better aqueous solubility than the nitro-phenyl analog (LogP 3.5), aligning with the oxolan-piperidine group’s hydrophilicity .
  • Reduced hydrogen-bond donors (2 vs. 1 in the thiophene-pyrimidine analog) may limit off-target interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the oxolane-piperidine moiety with the benzodioxine-carboxamide backbone. Key steps include amide bond formation and cyclization. Intermediate validation employs thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity at each stage . Purification often uses column chromatography with gradient elution.

Q. How should researchers confirm the compound’s structural identity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR (including 2D experiments like COSY and HSQC) to resolve stereochemistry and connectivity.
  • HPLC with UV detection (≥95% purity threshold) for quantitative purity assessment.
    Cross-referencing with computational spectral databases (e.g., PubChem) enhances reliability .

Q. What safety protocols are critical during handling and synthesis?

  • Methodological Answer : Adhere to OSHA HCS guidelines:

  • Use fume hoods to minimize inhalation risks (respiratory irritation noted in analogs ).
  • Wear nitrile gloves , lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Avoid dust generation via wet methods or solvent-based handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).
  • Computational reaction path analysis (e.g., quantum chemical calculations) identifies energy barriers and transition states, enabling targeted optimization .
  • Flow chemistry may improve scalability by enhancing heat/mass transfer compared to batch reactors .

Q. What strategies resolve contradictory bioactivity data across in vitro assays?

  • Methodological Answer :

  • Dose-response curve re-evaluation : Ensure assays use consistent concentrations (e.g., IC₅₀ values for acetylcholinesterase inhibition ).
  • Target selectivity profiling : Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) to confirm target engagement.
  • Metabolite screening : LC-MS/MS detects off-target interactions or degradation products altering activity .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Molecular dynamics simulations assess membrane permeability (logP) and blood-brain barrier penetration.
  • ADMET prediction tools (e.g., SwissADME) estimate metabolic stability (CYP450 interactions) and plasma protein binding .
  • Docking studies (AutoDock Vina) map interactions with targets like GPCRs or ion channels .

Q. What analytical methods validate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks.
  • Stability-indicating HPLC : Monitor degradation peaks (e.g., hydrolysis of the carboxamide group).
  • Mass balance analysis quantifies degradation products (≥90% recovery required) .

Data Contradiction Analysis Framework

Example Scenario : Discrepancies in reported α-glucosidase inhibition (e.g., IC₅₀ = 10 µM vs. 25 µM).

  • Step 1 : Verify assay conditions (pH, substrate concentration, enzyme source).
  • Step 2 : Re-test using a reference inhibitor (e.g., acarbose) as a positive control.
  • Step 3 : Apply Hill slope analysis to assess cooperativity differences.
  • Step 4 : Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity independently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.